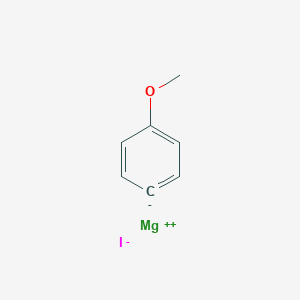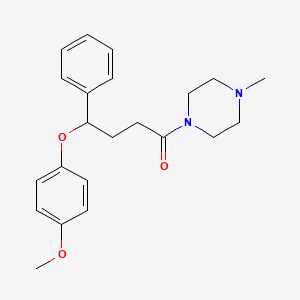
1-Naphthalenol, 2,3-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenol, 2,3-dinitro- is an organic compound with the molecular formula C10H6N2O5 It is a derivative of naphthalene, characterized by the presence of two nitro groups (-NO2) at the 2 and 3 positions and a hydroxyl group (-OH) at the 1 position on the naphthalene ring
Métodos De Preparación
The synthesis of 1-Naphthalenol, 2,3-dinitro- typically involves nitration reactions. One common method is the nitration of 1-naphthol using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to achieve the desired substitution pattern. Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-Naphthalenol, 2,3-dinitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups act as electron-withdrawing groups, influencing the reactivity of the aromatic ring.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Naphthalenol, 2,3-dinitro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenol, 2,3-dinitro- involves its interaction with molecular targets through its nitro and hydroxyl groups. The nitro groups can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1-Naphthalenol, 2,3-dinitro- can be compared with other nitro-naphthol derivatives, such as:
2-Nitro-1-naphthol: Similar structure but with only one nitro group.
1-Naphthalenol, 2,4-dinitro-: Similar structure but with nitro groups at the 2 and 4 positions.
The uniqueness of 1-Naphthalenol, 2,3-dinitro- lies in its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of two nitro groups at adjacent positions can lead to distinct electronic and steric effects compared to other derivatives.
Propiedades
Número CAS |
113538-65-1 |
|---|---|
Fórmula molecular |
C10H6N2O5 |
Peso molecular |
234.16 g/mol |
Nombre IUPAC |
2,3-dinitronaphthalen-1-ol |
InChI |
InChI=1S/C10H6N2O5/c13-10-7-4-2-1-3-6(7)5-8(11(14)15)9(10)12(16)17/h1-5,13H |
Clave InChI |
KCQORPKRJCTRID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


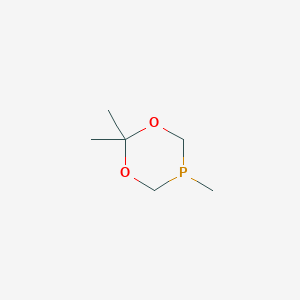
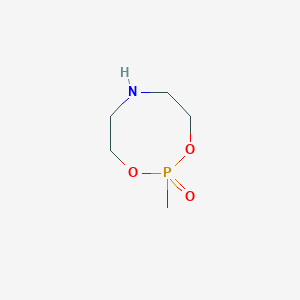
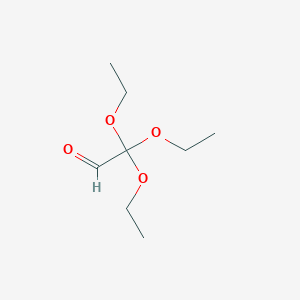

![[6-(4-Fluorobenzoyl)-2-pyridyl]-(4-fluorophenyl)methanone](/img/structure/B14318442.png)
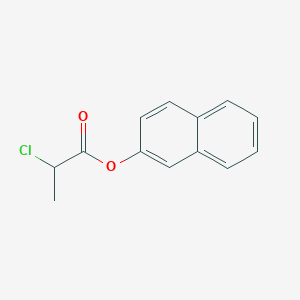
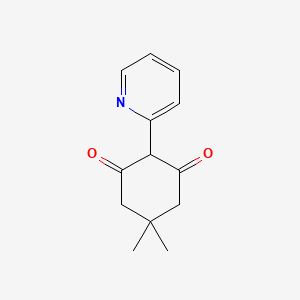
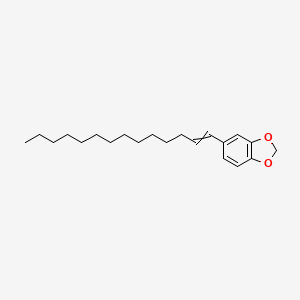
acetyl chloride](/img/structure/B14318461.png)
![2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol](/img/structure/B14318463.png)
![1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14318467.png)
![1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine](/img/structure/B14318471.png)
